1-Fluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
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Overview
Description
1-Fluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is a fluorinated organic compound with the molecular formula C11H11FO. This compound is part of the benzoannulene family, characterized by a fused ring structure that includes both aromatic and non-aromatic components. The presence of a fluorine atom adds unique properties to the compound, making it of interest in various fields of scientific research and industrial applications .
Preparation Methods
The synthesis of 1-Fluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated aromatic compounds and cyclic ketones.
Reaction Conditions: The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may include large-scale batch reactions, continuous flow processes, and the use of advanced purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
1-Fluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include fluorinated alcohols, ketones, and substituted benzoannulenes.
Scientific Research Applications
1-Fluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several scientific research applications:
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound’s unique structure and properties make it a candidate for drug development, particularly in the design of fluorinated pharmaceuticals with enhanced bioavailability and metabolic stability.
Mechanism of Action
The mechanism of action of 1-Fluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-Fluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can be compared with other similar compounds:
Similar Compounds: Compounds such as 2-Fluoro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one and 6,7,8,9-Tetrahydro-5H-benzoannulen-5-ol share structural similarities but differ in their functional groups and properties.
Uniqueness: The presence of the fluorine atom in 1-Fluoro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability, distinguishing it from its analogs.
Properties
Molecular Formula |
C11H11FO |
---|---|
Molecular Weight |
178.20 g/mol |
IUPAC Name |
1-fluoro-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
InChI |
InChI=1S/C11H11FO/c12-10-6-3-5-9-8(10)4-1-2-7-11(9)13/h3,5-6H,1-2,4,7H2 |
InChI Key |
MNUKGCDUMZFHOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C2=C(C1)C(=CC=C2)F |
Origin of Product |
United States |
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